molecular formula C19H22N2O2 B5502003 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole

3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole

Cat. No. B5502003
M. Wt: 310.4 g/mol
InChI Key: RQMZBVZHJPYJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole involves complex organic synthesis techniques. A method includes the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to the formation of methylidene derivatives. Cyclocondensation with malononitrile furnishes novel thiazolo[3,2-a]-pyridine derivatives, showcasing the compound's potential for diverse chemical modifications (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, showcasing that the piperidine ring often adopts a chair conformation, while the geometry around the sulfur atom can be distorted tetrahedral. These studies highlight the importance of inter- and intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule (Naveen et al., 2015).

Chemical Reactions and Properties

3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole participates in various chemical reactions due to its functional groups. The presence of isoxazole and piperidine rings allows for chemoselective nucleophilic chemistry, leading to compounds with potential insecticidal activity (Yu et al., 2009).

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

Isoxazolino-Pyridinium Cation Reactions

The study by Eisenthal et al. (1967) demonstrates the reactivity of isoxazolino-pyridinium cation with amines, leading to the formation of aminobutadienyl-isoxazolines. This research highlights the structural transformations and potential synthetic pathways involving isoxazole derivatives (Eisenthal, Katritzky, & Lunt, 1967).

Metalation and Electrophilic Quenching

Balasubramaniam et al. (1990) explored the metalation and electrophilic quenching of isoxazoles, presenting a method to access thioalkyl derivatives of isoxazoles. This technique offers a direct and selective synthetic route, useful in the preparation of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).

Medicinal Chemistry and Biological Applications

Isoxazole Derivatives as AChE Inhibitors

The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been identified as a high-affinity reversible inhibitor of acetylcholinesterase (AChE), demonstrating potential for Alzheimer's disease research and therapy, despite challenges in brain distribution for imaging studies (Brown-Proctor et al., 1999).

Sigma Receptor Ligands

Berardi et al. (2005) synthesized derivatives of various methylpiperidines to explore affinities and selectivities towards sigma receptors, identifying compounds with potent ligand properties for sigma(1) receptor. These findings are significant for developing tools for PET experiments and advancing research in tumor therapy (Berardi et al., 2005).

Antiproliferative Agents

Research into 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives revealed significant antiproliferative activity, highlighting the role of heterocyclic ring substitution in medicinal chemistry for cancer research (Prasad et al., 2009).

properties

IUPAC Name

4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-6-5-7-13(2)21(12)19(22)17-16-11-10-14-8-3-4-9-15(14)18(16)23-20-17/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMZBVZHJPYJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.